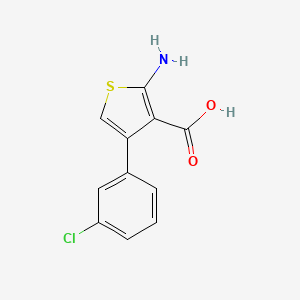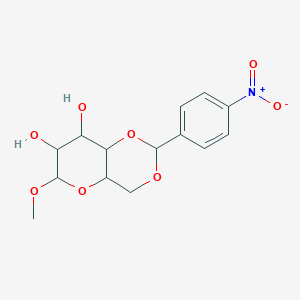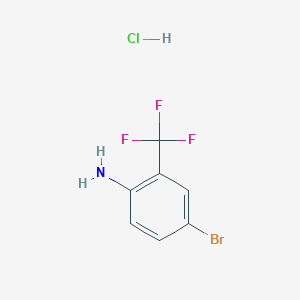
N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxamide, N-(3-bromo-4-chlorophenyl)-6-methyl- is a synthetic organic compound that belongs to the class of pyridinecarboxamides This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group, a bromine atom, a chlorine atom, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-(3-bromo-4-chlorophenyl)-6-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-chloroaniline and 6-methylpyridine-3-carboxylic acid.
Amidation Reaction: The key step in the synthesis is the amidation reaction, where 3-bromo-4-chloroaniline is reacted with 6-methylpyridine-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarboxamide, N-(3-bromo-4-chlorophenyl)-6-methyl- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarboxamide, N-(3-bromo-4-chlorophenyl)-6-methyl- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may modify the functional groups present on the molecule.
Coupling Reactions: The carboxamide group can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield new halogenated derivatives, while oxidation and reduction can lead to the formation of hydroxyl or amine derivatives.
Applications De Recherche Scientifique
3-Pyridinecarboxamide, N-(3-bromo-4-chlorophenyl)-6-methyl- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxamide, N-(3-bromo-4-chlorophenyl)-6-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridinecarboxamide, N-(4-chlorophenyl)-6-methyl-: Similar structure but lacks the bromine atom.
3-Pyridinecarboxamide, N-(3-bromo-4-fluorophenyl)-6-methyl-: Similar structure but has a fluorine atom instead of a chlorine atom.
3-Pyridinecarboxamide, N-(3-bromo-4-chlorophenyl)-5-methyl-: Similar structure but the methyl group is positioned differently.
Uniqueness
3-Pyridinecarboxamide, N-(3-bromo-4-chlorophenyl)-6-methyl- is unique due to the specific combination of substituents on the phenyl ring and the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
1125410-05-0 |
|---|---|
Formule moléculaire |
C13H10BrClN2O |
Poids moléculaire |
325.59 g/mol |
Nom IUPAC |
N-(3-bromo-4-chlorophenyl)-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H10BrClN2O/c1-8-2-3-9(7-16-8)13(18)17-10-4-5-12(15)11(14)6-10/h2-7H,1H3,(H,17,18) |
Clé InChI |
CNPDQFQHMJQXIY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


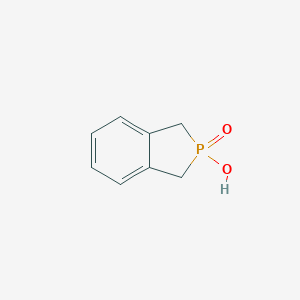
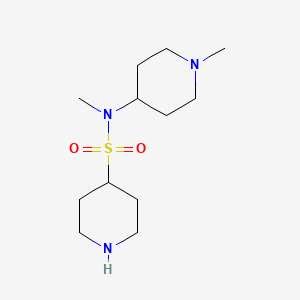


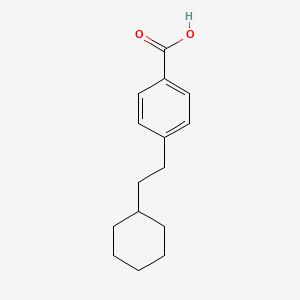

![1-[2,3-O-Isopropylidene-beta-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic acid methyl ester](/img/structure/B12076033.png)



